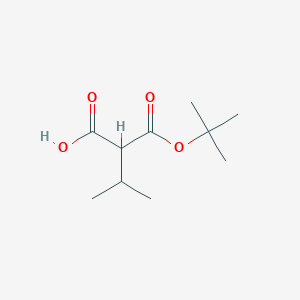

2-(Tert-butyl carboxy)-3-methylbutanoic acid

Beschreibung

2-(Tert-butyl carboxy)-3-methylbutanoic acid is a branched carboxylic acid derivative characterized by a tert-butoxycarbonyl (Boc) group at position 2 and a methyl substituent at position 3 of the butanoic acid backbone. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors and other bioactive molecules . The tert-butyl group serves as a protective moiety for the carboxylic acid, enhancing stability during synthetic reactions while allowing selective deprotection under acidic conditions. Its structural complexity and steric bulk differentiate it from simpler butanoic acid derivatives, making it valuable in multi-step organic syntheses.

Eigenschaften

IUPAC Name |

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-6(2)7(8(11)12)9(13)14-10(3,4)5/h6-7H,1-5H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQHPYUDDWZEHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl carboxy)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with tert-butyl bromide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the esterification of 3-methylbutanoic acid with tert-butyl alcohol using a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification followed by hydrolysis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butyl carboxy)-3-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction of the carboxylic acid group can yield primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis

- Building Block : 2-(Tert-butyl carboxy)-3-methylbutanoic acid is utilized as a building block in the synthesis of more complex organic molecules. Its stable structure allows for various modifications, making it valuable in developing new compounds.

-

Biochemical Studies

- Biochemical Pathways : The compound is investigated for its role in biochemical pathways and interactions with biological macromolecules. Its stability against nucleophiles suggests potential applications in drug design and development.

-

Medicinal Chemistry

- Therapeutic Potential : Research explores its potential therapeutic properties, particularly its interactions with biological targets. The molecular structure may influence bioavailability and efficacy in drug formulations.

-

Industrial Applications

- Specialty Chemicals : In industry, this compound is used to produce specialty chemicals with specific properties, leveraging its unique steric effects and chemical stability.

Case Studies and Research Findings

-

Biological Interaction Studies

- Research has shown that compounds with similar structures exhibit high affinity for various biological receptors, suggesting that this compound may also interact significantly within biological systems. This opens avenues for exploring its use in pharmacology.

-

Synthetic Pathway Optimization

- Studies have focused on optimizing synthetic pathways for this compound to improve yield and reduce costs. For instance, utilizing different solvents or catalysts can enhance the efficiency of reactions involving this compound.

Wirkmechanismus

The mechanism of action of 2-(Tert-butyl carboxy)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the tert-butyl group may affect the compound’s hydrophobicity and binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Analogues

2-Methylbutyric Acid (CAS 116-53-0)

- Structure : A straight-chain isomer with a methyl group at position 2.

- Key Differences : Lacks the tert-butyl carboxy group, resulting in lower steric hindrance and simpler reactivity.

3-Methylbutanoic Acid (Isomer-Specific)

- Structure : Methyl group at position 3; predominant isomer in biological systems .

- Key Differences : Absence of the Boc group limits its utility in controlled syntheses.

- Applications : Found in metabolic pathways (e.g., leucine degradation) and microbial fermentation products .

Boc-Protected Amino Acid Derivatives

- Examples: (2S,3R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-hydroxybutanoic acid (CAS 101759-72-2): Features a Boc-protected amino group and hydroxyl substituent, enabling peptide coupling . (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (CAS 1977-33-9): Methoxy group enhances solubility, while the Boc group aids in sequential synthesis .

- Key Differences: These compounds integrate amino or hydroxyl groups, expanding their roles in peptide chemistry compared to the purely carboxylic acid focus of the target compound.

Comparisons :

Physicochemical Properties

- Steric Effects: The tert-butyl group in the target compound increases lipophilicity (logP ≈ 3.2 estimated), favoring organic-phase reactions compared to hydrophilic analogues like 3-methylbutanoic acid (logP ≈ 1.5) .

- Stability : Boc protection enhances stability under basic conditions, whereas unprotected acids (e.g., 2-methylbutyric acid) are prone to undesired esterification .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Compound Name (CAS) | Substituents | Molecular Weight | Key Uses |

|---|---|---|---|

| 2-(Tert-butyl carboxy)-3-methylbutanoic acid | C2: Boc; C3: methyl | ~230.3 (est.) | Pharmaceutical intermediate |

| 2-Methylbutyric acid (116-53-0) | C2: methyl | 102.13 | Industrial, flavoring |

| (2S,3R)-2-(Boc)(methyl)amino-3-hydroxybutanoic acid (101759-72-2) | C2: Boc-amino; C3: hydroxyl | 263.29 | Peptide synthesis |

Biologische Aktivität

2-(Tert-butyl carboxy)-3-methylbutanoic acid, also known by its CAS number 1824108-90-8, is a carboxylic acid that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

This structure features a tert-butyl group attached to a carboxylic acid, which enhances its solubility and reactivity in biological systems. The presence of the tert-butyl group is significant for its biological activity as it influences the compound's interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The carboxylic acid functionality allows it to form hydrogen bonds and ionic interactions with proteins, while the tert-butyl group may enhance lipophilicity, facilitating membrane penetration.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Binding : Its structural features allow it to bind to receptor sites, influencing signaling pathways related to various diseases.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For example:

- Efficacy Against Bacteria : Studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic class.

Antitumor Activity

Preliminary studies have shown that certain derivatives can inhibit the growth of cancer cell lines. Notable findings include:

- IC50 Values : Some derivatives exhibit IC50 values comparable to established chemotherapeutics, indicating potent antitumor properties.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds. The following table summarizes key differences:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 2-Methylbutanoic acid | Straight-chain | Moderate antibacterial activity |

| 3-Methyl-2-butanol | Alcohol | Limited enzyme interaction |

| 2-(Isopropyl) propanoic acid | Branched-chain | Antifungal properties |

The presence of the tert-butyl group in our compound provides enhanced reactivity and potential for derivatization compared to its analogs.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of various derivatives of this compound against clinical isolates. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.

- Antitumor Activity Research : A recent investigation assessed the cytotoxic effects of this compound on breast cancer cell lines. The study found that specific derivatives induced apoptosis in a dose-dependent manner, highlighting their potential as anticancer agents.

Q & A

Q. What are the recommended methods for synthesizing 2-(tert-butyl carboxy)-3-methylbutanoic acid and its derivatives?

Synthesis of this compound and its derivatives often involves multi-step organic reactions, such as coupling tert-butyl carboxy groups to a 3-methylbutanoic acid backbone. For example, derivatives like 2-[(2-acetylamino-2-carboxyethyl)sulfanyl]-3-methylbutanoic acid (CAS 66238-08-2) can be synthesized via thioether formation, where reaction conditions (e.g., pH, temperature, and catalysts) significantly influence yields . Optimization of protecting group strategies (e.g., tert-butyl carboxy) is critical to prevent undesired side reactions during synthesis .

Q. How can spectroscopic techniques be employed to characterize the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the stereochemistry and substitution patterns of the tert-butyl carboxy and methyl groups. Mass spectrometry (MS) provides molecular weight validation, while infrared (IR) spectroscopy identifies functional groups like carboxylic acids and tert-butyl ethers. For example, the molecular formula C₁₂H₁₆O₃ (MW 208.25) of 2-(4-methoxyphenyl)-3-methylbutanoic acid derivatives has been confirmed via these methods .

Q. What stability tests are critical for ensuring compound integrity under storage?

Stability under varying temperatures and humidity should be assessed using accelerated degradation studies. For tert-butyl-protected compounds, thermal gravimetric analysis (TGA) can monitor decomposition points, while HPLC tracks purity over time. Storage at -20°C in moisture-free environments is recommended to prevent hydrolysis of the tert-butyl carboxy group .

Advanced Research Questions

Q. What experimental approaches are used to assess corrosion inhibition efficiency of derivatives on metal alloys?

Gravimetric analysis (weight loss measurements) and electrochemical methods (e.g., electrochemical impedance spectroscopy, potentiodynamic polarization) are standard. For instance, 2-(phenylsulphonamido)-3-methylbutanoic acid showed >90% inhibition efficiency on mild steel in 0.1 M KOH, with charge transfer resistance increasing by 150% upon inhibitor addition . These methods are transferable to tert-butyl carboxy derivatives by adjusting solubility and adsorption parameters.

Q. How can computational methods like DFT contribute to understanding corrosion inhibition mechanisms?

Density Functional Theory (DFT) calculates molecular descriptors (e.g., HOMO-LUMO energy gaps, Fukui indices) to predict adsorption sites. For example, a low HOMO-LUMO gap (≤3.5 eV) in sulfonamido derivatives correlates with strong metal-inhibitor interactions . Molecular dynamics simulations further model adsorption behavior on Fe(110) surfaces, guiding structural modifications for enhanced inhibition.

Q. How should researchers address discrepancies between gravimetric and electrochemical data in corrosion studies?

Discrepancies may arise from differences in experimental timescales or surface coverage assumptions. Cross-validation using complementary techniques (e.g., SEM/EDS for surface morphology) is advised. For example, gravimetric data may show delayed inhibition due to slow adsorption kinetics, whereas electrochemical methods detect immediate interface changes . Statistical tools like error propagation analysis can quantify uncertainty.

Q. What strategies optimize stereochemical outcomes during synthesis of chiral derivatives?

Chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) can enhance enantiomeric excess. For example, (2R,3S)-3-hydroxy-2-methylbutanoic acid (CAS 473-86-9) was synthesized using enzymatic resolution, achieving >95% ee . Stereochemical analysis via circular dichroism (CD) or X-ray crystallography is critical for validation.

Q. How does the tert-butyl carboxy group influence reactivity in nucleophilic environments?

The bulky tert-butyl group sterically shields the carboxy moiety, reducing nucleophilic attack. However, under acidic conditions, the tert-butyl carboxy group undergoes hydrolysis to form carboxylic acids, as observed in derivatives like 3-[(tert-butoxycarbonyl)amino]-5-hydroxybenzoic acid (CAS 232595-59-4) . Kinetic studies (e.g., pH-rate profiles) quantify hydrolysis rates for reaction condition optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.